6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine

Description

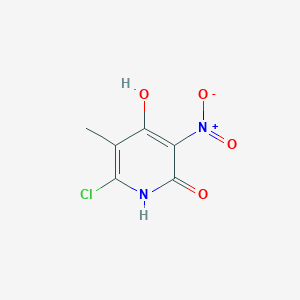

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-5-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4/c1-2-4(10)3(9(12)13)6(11)8-5(2)7/h1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIROQNFPPQVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716270 | |

| Record name | 6-Chloro-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-70-4 | |

| Record name | 6-Chloro-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

De Novo Synthesis Approaches for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine

De novo synthesis offers a powerful route to polysubstituted pyridines by assembling the ring from acyclic precursors. mdpi.comresearchgate.net This approach allows for the strategic placement of substituents from the outset. A plausible strategy would involve the initial synthesis of a precursor such as 6-chloro-2,4-dihydroxy-5-methylpyridine, which would then be nitrated.

Multi-component reactions (MCRs) are highly efficient for creating molecular complexity in a single step and are a cornerstone of pyridine (B92270) synthesis. rsc.orgnih.gov The Hantzsch dihydropyridine (B1217469) synthesis and its variations are classic examples of this approach. ijcrt.orgresearchgate.net A hypothetical MCR to construct a precursor to the target molecule could involve the condensation of a β-ketoester (or a related active methylene (B1212753) compound), an aldehyde, and a source of ammonia (B1221849).

To achieve the desired substitution pattern, a carefully selected set of starting materials would be necessary. For instance, a reaction could be envisioned between an N-acetoacetyl derivative, an appropriate aldehyde, and an ammonia source, although achieving the 2,4-dihydroxy pattern directly can be complex and may require subsequent transformations.

Table 1: Hypothetical Multi-Component Reaction

| Reactant A | Reactant B | Reactant C | Catalyst (Example) | Potential Intermediate Product |

|---|

This table represents a conceptual approach, as a direct MCR to the fully substituted dihydroxy pyridine is not straightforward.

Cycloaddition reactions provide a powerful and atom-economical method for constructing cyclic systems, including the pyridine ring. baranlab.org The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a particularly versatile tool for the synthesis of pyridines. nih.govacs.orgresearchgate.net This reaction could theoretically be employed to construct the core of the target molecule by combining two different alkyne fragments and a nitrile, which would introduce the nitrogen atom. The challenge lies in controlling the regioselectivity of the cycloaddition to obtain the desired substitution pattern.

Alternatively, a [4+2] cycloaddition, or hetero-Diels-Alder reaction, could be employed. rsc.org This would involve the reaction of a 1-azadiene derivative with an alkyne or a suitably functionalized alkene. The precursors for this reaction would need to be synthesized to carry the required methyl, chloro, and eventual hydroxyl functionalities.

Table 2: Conceptual Cycloaddition Pathways

| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst (Example) |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | 1-chloropropyne | A protected dihydroxy-alkyne | Acetonitrile | Cobalt(I) complex |

The conversion of one heterocyclic system into another is a known strategy for the synthesis of substituted pyridines. acs.orgresearchgate.net For example, pyrylium (B1242799) salts can react with ammonia to yield pyridines, and pyrimidines have been shown to undergo ring transformation into pyridines under certain conditions. A potential, though complex, route could involve the synthesis of a correspondingly substituted pyrimidine (B1678525) or other suitable heterocycle that could be rearranged to form the desired pyridine core. This approach often requires specific substitution patterns on the starting heterocycle to facilitate the desired transformation.

Other classical methods for pyridine synthesis could also be conceptually applied. The condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives is a fundamental approach. baranlab.org To synthesize the precursor for the target compound, one would need to prepare a 1,5-dicarbonyl compound with the appropriate chloro and methyl substituents, which would then be cyclized in the presence of ammonia, followed by oxidation to the pyridine. A cascade reaction involving the coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by electrocyclization and oxidation, represents a more modern approach to creating highly substituted pyridines. nih.gov

Functional Group Introduction and Derivatization during Synthesis

Assuming the successful synthesis of a 6-chloro-2,4-dihydroxy-5-methylpyridine precursor, the final step would be the introduction of the nitro group at the C3 position. This requires a highly regioselective reaction.

Electrophilic aromatic substitution is the key reaction for introducing a nitro group onto the pyridine ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. pressbooks.publibretexts.orglibretexts.org

The precursor, 6-chloro-2,4-dihydroxy-5-methylpyridine, has the following substituents:

-OH groups (at C2 and C4): These are powerful activating groups and are ortho, para-directors. pressbooks.pub

-CH₃ group (at C5): This is a moderately activating group and is also an ortho, para-director.

-Cl group (at C6): This is a deactivating group but is an ortho, para-director. libretexts.org

The directing effects of these groups on the available C3 position are as follows:

The hydroxyl group at C2 strongly directs ortho to the C3 position.

The hydroxyl group at C4 strongly directs ortho to the C3 position.

The chloro group at C6 directs para to the C3 position.

The methyl group at C5 directs to the C4 and C6 positions (ortho) and the C2 position (para), which are already substituted.

The combined and overwhelming activating and directing influence of the two hydroxyl groups at positions 2 and 4 would strongly favor the electrophilic attack of the nitronium ion (NO₂⁺) at the C3 position, which is ortho to both. The directing effect of the para-chloro group further reinforces this outcome. Therefore, the nitration of 6-chloro-2,4-dihydroxy-5-methylpyridine is expected to be highly regioselective, yielding the desired 3-nitro product. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. frontiersin.org

Table 3: Analysis of Directing Effects for Nitration

| Substituent | Position | Electronic Effect | Directing Effect | Influence on C3 Position |

|---|---|---|---|---|

| -OH | C2 | Activating | ortho, para | Strong ortho direction |

| -OH | C4 | Activating | ortho, para | Strong ortho direction |

| -CH₃ | C5 | Activating | ortho, para | No direct influence |

Halogenation Protocols (e.g., Chlorination)

The introduction of a chlorine atom at the 6-position of the dihydroxy-methyl-nitropyridine precursor is a critical step. Generally, the chlorination of hydroxypyridines can be achieved using standard chlorinating agents. Phosphorous oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation. nih.gov The reaction typically involves heating the hydroxy-containing substrate with POCl₃, often in the presence of a base like pyridine or triethylamine. nih.govgoogle.com

A common procedure involves treating the precursor, 2,4-dihydroxy-5-methyl-3-nitropyridine, with phosphorous oxychloride. google.com This converts the hydroxyl groups into better leaving groups, facilitating nucleophilic substitution by chloride ions. In some protocols, the reaction is carried out in a sealed reactor at elevated temperatures (e.g., 140–160 °C) to drive the reaction to completion, sometimes under solvent-free conditions to enhance efficiency and reduce environmental impact. nih.gov

Alternative methods for chlorinating pyridine rings include using molecular chlorine (Cl₂), though this often requires harsher conditions, such as high temperatures in the vapor phase (above 250°C), and may lead to a mixture of chlorinated products. google.comgoogle.com For more selective chlorination, especially in complex molecules, directed C-H chlorination using palladium catalysts has been explored for certain phenol (B47542) derivatives, which could be conceptually applied to hydroxypyridines. researchgate.net

Table 1: Comparison of Chlorination Reagents for Pyridine Scaffolds

| Reagent | Typical Conditions | Advantages | Considerations |

| Phosphorous Oxychloride (POCl₃) | Heating (reflux or sealed reactor), often with a base (e.g., pyridine) nih.gov | High efficiency for converting hydroxyl groups to chlorides; suitable for large-scale preparations. nih.gov | Can be harsh; requires careful quenching of excess reagent. |

| Molecular Chlorine (Cl₂) | High temperature ( > 250°C), vapor phase or with a free-radical initiator. google.comgoogle.com | Direct chlorination of the pyridine ring. | Often lacks regioselectivity, leading to multiple products; harsh conditions. |

| Sulfuryl Chloride (SO₂Cl₂) | Acetic acid, often with a catalyst like iodine. zenodo.org | Effective for direct halogenation of certain heterocyclic rings. | Selectivity can be an issue depending on the substrate. |

Introduction of Hydroxyl and Methyl Substituents

Once the 2,4-dihydroxypyridine (B17372) scaffold is formed, the methyl and nitro groups must be introduced. The nitration of 2,4-dihydroxypyridine can be achieved using nitric acid, sometimes in a mixture with sulfuric or acetic acid, to yield 2,4-dihydroxy-3-nitropyridine. google.comgoogle.comchemicalbook.com The introduction of the methyl group at the 5-position can be more complex and is often incorporated as part of the initial ring-forming reaction. For example, using a methyl-substituted starting material in a condensation reaction is a common strategy to build the desired 5-methyl-substituted pyridine ring from the outset.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic routes for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine are not extensively documented, principles from related pyridine syntheses can be considered.

Metal-Catalyzed Synthetic Routes

Metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and copper (Cu), are powerful tools for constructing substituted pyridine rings. nih.govresearchgate.net Rhodium-catalyzed C-H activation, for example, allows for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov Palladium-catalyzed C-H chlorination has been demonstrated for regioselective chlorination of phenol derivatives, a strategy that could potentially be adapted for hydroxypyridine systems. researchgate.net Copper-catalyzed annulation reactions have also been developed for synthesizing trisubstituted pyridines. researchgate.net These methods offer pathways to functionalized pyridines that may be difficult to access through traditional condensation chemistry.

Organocatalytic Methodologies

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for synthesis. While direct applications to 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine are not prominent in the literature, organocatalytic methods are widely used for constructing N-heterocycles. These approaches could potentially be applied to the synthesis of precursors or analogs, offering advantages in terms of cost, toxicity, and environmental impact compared to metal catalysts.

Nanocatalyst Applications

The use of nanocatalysts in organic synthesis is a rapidly growing field, prized for high surface area and reactivity. Nanocatalysts could offer enhanced efficiency and selectivity in key synthetic steps such as C-H activation, coupling reactions, or reductions. However, the application of nanocatalysts specifically for the synthesis of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine has not been reported in the reviewed literature. Their potential remains an area for future research and development.

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of complex molecules like 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is essential for sustainable chemical manufacturing. Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle in pyridine synthesis. researchgate.net

Use of Safer Solvents and Reagents: A significant development in the chlorination of hydroxypyridines is the use of equimolar amounts of POCl₃ under solvent-free conditions. nih.gov This approach drastically reduces the environmental burden and safety hazards associated with using large excesses of the reagent. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure when possible. Catalytic methods often allow for milder reaction conditions compared to traditional stoichiometric reactions.

By integrating these principles, the synthesis of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine and other fine chemicals can become more environmentally benign and economically viable.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity of the final product. Key reactions in the synthesis, such as nitration and chlorination, are influenced by a variety of factors including temperature, reaction time, and the choice of reagents and solvents.

A critical step in the synthesis is the nitration of a dihydroxymethylpyridine precursor. This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The efficiency of this step is highly dependent on the temperature and the concentration of the acid mixture.

Following nitration, a chlorination step is employed to introduce the chlorine atom at the 6-position of the pyridine ring. Reagents such as phosphorus oxychloride or thionyl chloride are commonly used for this transformation. The optimization of this step involves controlling the reaction temperature and the molar ratio of the chlorinating agent to the substrate to maximize the yield of the desired product while minimizing the formation of byproducts.

Detailed research findings on the optimization of these and other related pyridine derivative syntheses have been documented. For example, in the synthesis of related chloronitropyridine compounds, investigators have systematically varied reaction parameters to enhance process efficiency. The following tables present a summary of such optimization studies, which can provide valuable insights for the synthesis of 6-chloro-2,4-dihydroxy-5-methyl-3-nitropyridine.

Table 1: Optimization of Nitration Conditions for a Dihydroxypyridine Derivative

| Entry | Nitrating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | HNO₃ | H₂SO₄ | 0 | 4 | 75 |

| 2 | HNO₃ | H₂SO₄ | 25 | 2 | 85 |

| 3 | HNO₃ | H₂SO₄ | 50 | 1 | 82 |

| 4 | KNO₃ | H₂SO₄ | 25 | 6 | 78 |

Table 2: Optimization of Chlorination Conditions for a Hydroxynitropyridine Derivative

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | POCl₃ | Acetonitrile | 80 | 5 | 88 |

| 2 | POCl₃ | Toluene (B28343) | 110 | 3 | 92 |

| 3 | SOCl₂ | DMF (cat.) | 70 | 6 | 85 |

| 4 | POCl₃ | Neat | 100 | 4 | 90 |

These tables illustrate how systematic variation of reaction parameters can lead to significant improvements in product yield. For instance, the data suggests that for the nitration reaction, conducting the reaction at room temperature (25 °C) for a shorter duration can lead to a higher yield compared to carrying it out at 0 °C. Similarly, for the chlorination step, the use of toluene as a solvent at a higher temperature appears to be more efficient. The principles derived from these studies are instrumental in developing a robust and efficient synthetic process for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine. Further optimization would involve a more detailed investigation of catalyst loading, substrate concentration, and purification methods to achieve the desired product quality and process efficiency on a larger scale.

Chemical Transformations and Reactivity Studies

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The reactivity of the 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine core is further diminished by the presence of powerful electron-withdrawing groups, namely the nitro group at the C3 position, the chloro group at C6, and the ring nitrogen itself.

Generally, nitroarenes and azaarenes are highly resistant to standard EAS reactions like Friedel-Crafts alkylation and acylation due to their reduced π-electron density and potential for complexation with Lewis acid catalysts. nih.gov Electrophilic nitration, a common EAS reaction, typically requires harsh conditions (e.g., HNO₃/H₂SO₄) even for moderately deactivated rings and often fails for substrates already containing a nitro group. nih.govresearchgate.net Given that the title compound possesses multiple deactivating substituents, it is expected to be extremely unreactive toward electrophilic attack on the ring carbons. Any potential EAS reaction would necessitate exceptionally harsh conditions and would likely result in low yields or decomposition.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, the pyridine ring of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the electron-withdrawing nitro group and the ring nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The chlorine atom at the C6 position is an excellent leaving group and is situated para to the strongly activating nitro group at C3. This arrangement makes the C6 position a prime target for nucleophilic attack. A wide variety of nucleophiles can be expected to displace the chloride ion under relatively mild conditions. In some highly activated systems, the nitro group itself can also function as a leaving group. nih.govmdpi.com

For instance, in the related compound 2,6-dichloro-3-nitropyridine, nucleophilic attack is observed, with regioselectivity being a key consideration. While the position para to the nitro group (C6) might lead to the thermodynamically more stable product, the ortho position (C2) can be kinetically favored due to the strong inductive electron withdrawal by the adjacent nitro group. stackexchange.com In the case of the title compound, the C6 position is the only chloro-substituted site, simplifying the regiochemical outcome.

| Nucleophile | Reagent Example | Expected Product at C6 | Reaction Conditions |

|---|---|---|---|

| Ammonia (B1221849)/Amines | NH₃, RNH₂, R₂NH | 6-Amino/alkylamino derivative | Heating in a suitable solvent |

| Alkoxides | Sodium methoxide (NaOMe) | 6-Methoxy derivative | Methanol, often at room temp. or with gentle heating google.com |

| Hydroxide | NaOH, KOH | 6-Hydroxy derivative | Aqueous base, heating |

| Thiolates | Sodium thiophenoxide (NaSPh) | 6-Phenylthio derivative | DMF, heating mdpi.comresearchgate.net |

| Azide | Sodium azide (NaN₃) | 6-Azido derivative | Polar aprotic solvent (e.g., DMF) researchgate.net |

Functional Group Interconversions and Modifications

Beyond the reactivity of the pyridine core itself, the functional groups attached to the ring offer numerous avenues for further chemical transformation.

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups for modification. Its strong electron-withdrawing nature can be utilized, or it can be transformed into other functionalities, most commonly an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of methods, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and efficient.

Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. google.com A patent for a related compound, 2-amino-6-methoxy-3-nitropyridine, describes a metallic reduction process to yield the corresponding diamine. google.com

The resulting 3-amino derivative would be a valuable intermediate, as the amino group can be further diazotized and converted into a range of other substituents (Sandmeyer reaction) or used in coupling reactions.

| Reagent/System | Product Functional Group | Typical Conditions |

|---|---|---|

| H₂, Pd/C | -NH₂ (Amino) | Methanol or Ethanol solvent, room temp., atmospheric or elevated pressure |

| Fe, HCl or CH₃COOH | -NH₂ (Amino) | Aqueous or alcoholic solvent, heating |

| SnCl₂, HCl | -NH₂ (Amino) | Concentrated HCl, often at room temperature |

Reactions Involving Hydroxyl Functionalities

The two hydroxyl groups at the C2 and C4 positions are expected to exhibit phenolic character, although they exist in a tautomeric equilibrium with their corresponding pyridone forms. The position of this equilibrium can be influenced by substituents and the solvent environment. The presence of a 6-chloro substituent has been noted to shift the equilibrium toward the hydroxypyridine tautomer. uky.edu

These hydroxyl groups can undergo several characteristic reactions:

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) would lead to the formation of the corresponding ethers (methoxy groups).

O-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base like pyridine or triethylamine would yield the corresponding ester derivatives.

Conversion to Chloro Groups: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert hydroxypyridines (or their pyridone tautomers) into chloropyridines. This reaction on the title compound could potentially replace one or both hydroxyl groups with chlorine atoms, yielding a polychlorinated pyridine derivative. The synthesis of 2-chloro-5-methyl-3-nitropyridine, for example, is achieved by chlorinating the corresponding 2-hydroxy precursor with thionyl chloride. nih.gov

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| O-Alkylation | CH₃I, K₂CO₃ | -OCH₃ (Ether) |

| O-Acylation | Acetyl chloride, Pyridine | -OCOCH₃ (Ester) |

| Chlorination | POCl₃ or SOCl₂ | -Cl (Chloro) |

Derivatization at the Chloro Position

The reactivity of the C6 chloro group, primarily through SNAr as discussed in section 3.2, is a key feature of the molecule. Beyond simple displacement, this position is also amenable to more complex carbon-carbon and carbon-nitrogen bond-forming reactions, such as transition-metal-catalyzed cross-coupling. While the electron-poor nature of the ring can sometimes be challenging for certain catalytic cycles, reactions like the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) are powerful methods for the derivatization of halopyridines. Successful coupling would depend on the selection of appropriate catalysts, ligands, and reaction conditions to overcome the electronic properties of the substrate.

Modifications at the Methyl Group

The methyl group at the C5 position, while generally less reactive than the other functional groups, can also be a site for chemical modification. The reactivity of methyl groups on pyridine rings is often enhanced when the ring is activated. In 2-methyl-3-nitropyridines, for example, the methyl group is acidic enough to be deprotonated and can undergo condensation reactions with aldehydes. mdpi.comresearchgate.net While the C5 methyl group is not as activated as a C2 or C4 methyl group, similar reactivity might be possible under specific conditions.

Alternatively, radical reactions could provide a pathway for functionalization. Benzylic-type bromination using N-bromosuccinimide (NBS) with a radical initiator could potentially convert the methyl group to a bromomethyl (-CH₂Br) group, which is a versatile synthetic handle for introducing other functionalities. Oxidation of the methyl group to a carboxylic acid (-COOH) could also be possible using strong oxidizing agents like potassium permanganate (KMnO₄), although the stability of the other functional groups under such harsh conditions would be a concern.

Cross-Coupling Reactions for Further Derivatization

While specific examples of cross-coupling reactions involving 6-chloro-2,4-dihydroxy-5-methyl-3-nitropyridine are not readily found in the surveyed literature, the presence of a chloro group on the pyridine ring suggests its potential as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Hypothetically, the chlorine atom at the 6-position could be substituted in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to arylated or vinylated pyridines.

Heck-Mizoroki Coupling: Reaction with an alkene to introduce a substituted vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to yield an alkynylated pyridine derivative.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, leading to aminated pyridine products.

The success of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the inherent reactivity of the dihydroxy- and nitro-substituted pyridine ring, which can influence catalyst activity and substrate stability.

Rearrangement and Ring-Opening/Closing Reactions

The literature on rearrangement and ring-opening/closing reactions of 6-chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is sparse. However, related chloronitropyridine compounds are known to undergo nucleophilic substitution reactions that can proceed via an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This pathway is particularly relevant for reactions with strong nucleophiles like ammonia or hydroxide ions.

In such a mechanism, the nucleophile would initially attack an electron-deficient carbon atom of the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. This is followed by the opening of the pyridine ring to form an open-chain intermediate, which then recyclizes to form a new heterocyclic ring, often with the expulsion of the original chloro substituent. The specific course of these reactions is highly dependent on the substitution pattern of the pyridine ring and the nature of the nucleophile.

Chemo-, Regio-, and Stereoselectivity in Chemical Reactions

The chemo-, regio-, and stereoselectivity of reactions involving 6-chloro-2,4-dihydroxy-5-methyl-3-nitropyridine would be intricately controlled by its electronic and steric properties.

Chemoselectivity: In reactions with nucleophiles, the primary site of attack is expected to be the carbon atom bearing the chloro group, as it is a good leaving group and its position is activated by the electron-withdrawing nitro group and the pyridine nitrogen. The hydroxyl groups could also react under certain conditions, for instance, with strong bases or acylating/alkylating agents. The nitro group can be reduced to an amino group, offering another handle for functionalization. The choice of reagents and reaction conditions would be crucial to achieve selective transformation of one functional group in the presence of others.

Regioselectivity: In nucleophilic aromatic substitution reactions, the position of the incoming nucleophile is directed by the existing substituents. The nitro group at the 3-position strongly activates the ortho (2 and 4) and para (6) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. Given that the chloro group is at the 6-position (para to the nitro group), this position is highly activated for substitution. In cases where multiple leaving groups are present, the regioselectivity is determined by a combination of electronic activation and steric hindrance. For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position, which is ortho to the nitro group, suggesting that the inductive effect of the nitro group plays a significant role in making this position more electron-deficient. stackexchange.com

Stereoselectivity: Stereoselectivity would be a key consideration if the derivatization of 6-chloro-2,4-dihydroxy-5-methyl-3-nitropyridine leads to the formation of chiral centers. For example, in cross-coupling reactions that introduce a substituent with a stereocenter, or in reactions at a prochiral center on a substituent, the steric environment around the reaction site would influence the stereochemical outcome. The existing substituents on the pyridine ring could direct the approach of reagents, potentially leading to the preferential formation of one stereoisomer over another.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No publicly available experimental data for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine could be located in the provided search results. Therefore, the following subsections are based on general principles and expected outcomes for a molecule with this proposed structure.

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, would be fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: It is anticipated that the proton spectrum would show distinct signals for the methyl group protons and the hydroxyl protons. The chemical shifts of the hydroxyl protons could vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would be expected to display six unique signals corresponding to each carbon atom in the pyridine (B92270) ring and the methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, nitro, and hydroxyl substituents.

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular framework by establishing connectivity between protons and carbons.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| -CH₃ | Data not available |

| -OH (at C2) | Data not available |

| -OH (at C4) | Data not available |

Solid-state NMR (ssNMR) could provide valuable information about the compound in its crystalline form, offering insights into polymorphism and the local environment of atoms within the crystal lattice. This technique would be particularly useful if the compound is poorly soluble or if studying its solid-state properties is of interest.

Mass Spectrometry (MS) Characterization and Fragmentation Patterns

Specific experimental mass spectrometry data for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is not available in the provided search results. The information below is based on the calculated molecular weight and predicted fragmentation.

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The nominal molecular weight of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine (C₆H₅ClN₂O₄) is calculated to be approximately 204.57 g/mol . labshake.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways could involve the loss of the nitro group (NO₂), the chloro group (Cl), or hydroxyl groups (OH).

| Ion | m/z (predicted) |

| [M]⁺ | Data not available |

| [M-NO₂]⁺ | Data not available |

| [M-Cl]⁺ | Data not available |

| [M-OH]⁺ | Data not available |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

While general IR and Raman data for related pyridine compounds exist, specific experimental spectra for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine were not found. The expected vibrational modes are outlined below.

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, N-O stretching of the nitro group, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring and the nitro group.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H stretch (hydroxyl) | Data not available |

| N-O stretch (nitro) | Data not available |

| C=C/C=N stretch (ring) | Data not available |

| C-Cl stretch | Data not available |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

No specific UV-Vis absorption data for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is available in the provided search results. The following is a general prediction based on its structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted pyridine ring, a chromophore, suggests that 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine will absorb light in the UV-Vis region. The absorption maxima (λ_max) would be influenced by the various substituents on the pyridine ring.

| Parameter | Value |

| λ_max | Data not available |

| Molar Absorptivity (ε) | Data not available |

X-Ray Crystallography for Solid-State Structure Determination

No published crystal structure for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine was found in the search results. The data for a related compound, 2-Chloro-5-methyl-3-nitropyridine, is presented for illustrative purposes of the type of data obtained from such an analysis. nih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a related compound, 2-Chloro-5-methyl-3-nitropyridine, the crystal system was determined to be orthorhombic. nih.gov Similar detailed structural parameters would be obtainable for the title compound if suitable crystals can be grown.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species, include free radicals, radical anions, and transition metal complexes. In the context of mechanistic investigations involving nitroaromatic compounds like 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, ESR spectroscopy can provide invaluable insights into reaction pathways that proceed via radical intermediates.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR) spectroscopy, but it probes the magnetic properties of unpaired electrons instead of atomic nuclei. When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons can align either parallel or anti-parallel to the field, creating two distinct energy levels. Transitions between these energy levels can be induced by irradiating the sample with microwave radiation of a specific frequency. The absorption of this radiation is detected and displayed as an ESR spectrum.

The utility of ESR in mechanistic studies lies in its ability to detect and characterize transient radical intermediates. For instance, the reduction of nitropyridine derivatives can proceed through the formation of a radical anion. researchgate.net The resulting ESR spectrum can provide detailed information about the structure and electronic environment of this radical intermediate. The hyperfine splitting patterns observed in the spectrum, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N), can be used to map the distribution of the unpaired electron density within the molecule. This information is crucial for understanding the reactivity of the radical and predicting the course of subsequent reaction steps.

In a hypothetical mechanistic study of a reaction involving 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, ESR spectroscopy could be employed to:

Detect the formation of radical intermediates: By monitoring the reaction mixture in situ using an ESR spectrometer, the transient formation of radical species can be directly observed. mdpi.com

Identify the structure of the radical: Analysis of the hyperfine splitting constants in the ESR spectrum would allow for the elucidation of the radical's structure.

Quantify the concentration of radicals: Under appropriate experimental conditions, the intensity of the ESR signal can be used to determine the concentration of the radical species, providing kinetic data for the reaction. mdpi.com

Investigate the influence of reaction conditions: The effect of parameters such as temperature, solvent, and pH on the formation and stability of radical intermediates can be systematically studied.

The g-value, another important parameter obtained from an ESR spectrum, provides information about the electronic environment of the unpaired electron and can aid in the identification of the radical species. mdpi.com

Table 1: Hypothetical ESR Hyperfine Splitting Constants for the Radical Anion of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine

| Nucleus | Hyperfine Splitting Constant (Gauss) |

| ¹⁴N (nitro group) | 8.0 - 12.0 |

| ¹⁴N (pyridine ring) | 1.0 - 3.0 |

| ¹H (methyl group) | 2.0 - 4.0 |

| ¹H (hydroxyl groups) | 0.1 - 0.5 |

Note: The values in this table are hypothetical and are intended for illustrative purposes only. Actual values would need to be determined experimentally.

Advanced Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the structural elucidation of unknown compounds. For a substituted pyridine derivative such as 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. In a typical GC-MS analysis, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound.

For the analysis of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, a derivatization step would likely be necessary to increase its volatility and thermal stability, as the hydroxyl groups make the molecule relatively polar. Derivatization agents such as silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) could be used to convert the hydroxyl groups into trimethylsilyl ethers.

The GC-MS analysis would provide the following information:

Retention Time: The time it takes for the derivatized compound to travel through the GC column, which can be used for preliminary identification.

Mass Spectrum: The fragmentation pattern of the molecule, which provides detailed structural information. The molecular ion peak would confirm the molecular weight of the derivatized compound, and the fragmentation pattern would offer clues about the arrangement of atoms and functional groups.

Table 2: Predicted GC-MS Data for a Derivatized Analog of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine

| Parameter | Value |

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | [M + 2(Si(CH₃)₃) - 2H]⁺ |

| Key Fragment Ions | [M - CH₃]⁺, [M - Cl]⁺, [M - NO₂]⁺ |

Note: This data is predictive and assumes derivatization of the hydroxyl groups. The exact fragmentation pattern would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds. In LC-MS, the sample is first dissolved in a suitable solvent and then separated by high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer, where they are ionized and detected.

For 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, LC-MS would be an ideal analytical technique as it does not require derivatization. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape, would likely be employed for separation.

The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For this compound, ESI in negative ion mode would likely be effective due to the presence of the acidic hydroxyl groups.

LC-MS analysis would yield:

Retention Time: The time at which the compound elutes from the HPLC column.

Mass-to-Charge Ratio (m/z): The mass of the deprotonated molecule [M-H]⁻, which confirms the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS): By selecting the [M-H]⁻ ion and subjecting it to fragmentation, a tandem mass spectrum can be obtained. This provides further structural information that can be used to confirm the identity of the compound.

Table 3: Anticipated LC-MS Parameters for the Analysis of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine

| Parameter | Description |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (MS/MS) | Fragments corresponding to loss of NO₂, Cl, etc. |

Note: These parameters are typical for a compound of this nature and would require optimization for a specific analytical method.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Hartree-Fock, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular energy.

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. For 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

DFT, particularly with the B3LYP functional, is widely used for its balance of accuracy and computational cost. researchgate.net The presence of diverse functional groups—electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and electron-donating hydroxyl (-OH) and methyl (-CH₃) groups—creates a complex electronic environment. The substitution pattern on the pyridine (B92270) ring is expected to cause some distortion from perfect planarity. nih.gov For instance, the strong electron-withdrawing nature of the nitro group can influence the bond lengths within the pyridine ring, particularly the adjacent C-N and C-C bonds. nih.gov

An optimization calculation would yield precise coordinates for each atom. From these coordinates, key structural parameters can be determined.

Table 1: Illustrative Optimized Geometrical Parameters for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine (Calculated at DFT/B3LYP Level)

| Parameter | Bond/Angle | Expected Value (Å or °) | Description |

| Bond Lengths | C2-Cl | ~1.74 | Carbon-Chlorine bond |

| C3-N(nitro) | ~1.49 | Carbon-Nitro bond | |

| N(nitro)-O | ~1.23 | Nitro group N-O bond | |

| C4-O(hydroxyl) | ~1.36 | Carbon-Hydroxyl bond | |

| C5-C(methyl) | ~1.51 | Carbon-Methyl bond | |

| C-C (ring avg.) | ~1.39 | Average C-C in pyridine ring | |

| C-N (ring avg.) | ~1.37 | Average C-N in pyridine ring | |

| Bond Angles | Cl-C2-N1 | ~116 | Angle involving the chloro group |

| C2-C3-N(nitro) | ~121 | Angle involving the nitro group | |

| C3-C4-O(hydroxyl) | ~120 | Angle involving the hydroxyl group | |

| C4-C5-C(methyl) | ~122 | Angle involving the methyl group | |

| Dihedral Angle | C2-C3-N-O | Variable | Torsion angle of the nitro group |

Note: These values are representative and based on data from similar substituted heterocyclic compounds.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. The calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of spectral bands to specific molecular motions. researchgate.net

For 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, distinct vibrational modes would be associated with each functional group. For example, characteristic stretching frequencies are expected for the O-H bonds in the hydroxyl groups, the N-O bonds of the nitro group, the C-Cl bond, and the C-H bonds of the methyl group.

Table 2: Predicted Principal Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3400-3500 | ν(O-H) | Stretching of hydroxyl groups |

| ~2950-3050 | ν(C-H) | Stretching of methyl and ring C-H |

| ~1550-1580 | νasym(NO₂) | Asymmetric stretching of the nitro group |

| ~1450-1500 | ν(C=C), ν(C=N) | Pyridine ring stretching modes |

| ~1340-1370 | νsym(NO₂) | Symmetric stretching of the nitro group |

| ~1250-1300 | ν(C-O) | Stretching of hydroxyl C-O bond |

| ~700-750 | ν(C-Cl) | Stretching of the carbon-chlorine bond |

Note: ν denotes stretching vibration. These are typical frequency ranges for the specified functional groups.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a quantum chemical calculation in terms of classical chemical concepts like lone pairs, bonds, and charge distribution. scirp.org It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy, E(2), associated with these interactions quantifies their importance. scirp.org

In 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, significant delocalization interactions are expected due to the interplay of electron-donating and -withdrawing groups. For example, the lone pairs on the hydroxyl oxygens and the pyridine nitrogen can donate electron density into antibonding orbitals (π*) of the pyridine ring. Conversely, the strongly electron-withdrawing nitro group creates acceptor orbitals that pull electron density from the ring. These interactions are crucial for understanding the molecule's electronic stability and reactivity. nih.govnih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP(O) hydroxyl | π(C4-C5) | High | Resonance donation from hydroxyl to ring |

| LP(N1) pyridine | π(C2-C3) | Moderate | Intrinsic ring electron delocalization |

| π(C5-C6) | π(C3-C4) | Moderate | π-conjugation within the pyridine ring |

| LP(O) nitro | σ(N-C3) | Low | Hyperconjugative interaction |

| LP(Cl) | σ*(C2-N1) | Low | Weak donation from chlorine lone pair |

Note: LP denotes a lone pair orbital. π and σ* denote antibonding orbitals. E(2) values are qualitative indicators of interaction strength.*

Reaction Mechanism Elucidation through Computational Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products. Calculations of activation energies (the energy barrier between reactants and the transition state) can predict the feasibility and rate of a given reaction. For 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, a likely reaction to study would be nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. This is a common reaction for activated chloropyridines. mdpi.com Computational modeling could compare the energy barriers for nucleophilic attack at different positions to predict regioselectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. wjpsonline.comresearchgate.net These models rely on calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's structure.

For 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, a range of descriptors would be calculated using the optimized geometry. These descriptors could then be used as input for a statistical model to predict, for example, its potential biological activity based on data from a library of similar compounds.

Table 4: Key Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | |

| Dipole Moment | Measure of the molecule's overall polarity | |

| Topological | Molecular Weight | Total mass of the molecule |

| LogP | Partition coefficient, a measure of lipophilicity | |

| Steric | Molecular Volume | The volume occupied by the molecule |

| Surface Area | The solvent-accessible surface area |

In Silico Screening and Virtual Design Principles

The application of in silico screening and the development of virtual design principles are pivotal in modern drug discovery and materials science. These computational techniques allow for the rapid assessment of a compound's potential biological activity, toxicity, and pharmacokinetic properties, thereby accelerating the research and development process. However, for 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine, specific data from such studies are not available in the public domain.

Virtual screening typically involves the use of computational methods to screen large libraries of compounds against a biological target. This process can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the knowledge of other molecules that are active against a specific target, while structure-based methods require the three-dimensional structure of the target protein.

The establishment of virtual design principles for a particular chemical scaffold involves understanding the structure-activity relationships (SAR) through computational modeling. This can include identifying key pharmacophoric features, understanding the impact of substituent groups on activity, and predicting the binding modes of derivatives within a target's active site.

While computational studies have been conducted on related pyridine derivatives, the specific substitution pattern of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine presents a unique electronic and steric profile that would necessitate dedicated computational analysis. The absence of such research means that there are currently no established in silico models or virtual design principles specifically tailored to this compound.

Future research in this area would be invaluable for elucidating the potential applications of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine and its analogues. Such studies could involve:

Quantum Chemical Calculations: To determine the compound's electronic properties, such as molecular orbital energies and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular Docking Studies: To predict the binding affinity and orientation of the compound within the active sites of various biological targets.

Molecular Dynamics Simulations: To investigate the stability of the ligand-protein complex and to gain insights into the dynamic nature of their interactions.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

Until such studies are undertaken and their findings published, the computational and theoretical understanding of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine will remain speculative.

Mechanistic Elucidation of Interactions

Mechanistic Pathways of Enzyme Inhibition (focus on chemical interactions, not biological effect)

Should this compound exhibit enzyme inhibitory activity, the focus of a mechanistic study would be on the precise chemical interactions within the enzyme's active site. This would involve identifying key amino acid residues that interact with the inhibitor. The dihydroxy and nitro groups might form hydrogen bonds with polar residues, while the pyridine (B92270) ring could engage in π-stacking interactions with aromatic amino acid side chains. The chloro-substituent could interact with hydrophobic pockets or engage in halogen bonding. Covalent inhibition mechanisms, though less common for this type of structure, would also need to be considered, potentially involving nucleophilic attack from an active site residue.

Fundamental Chemical Reactivity Mechanisms

The reactivity of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the chlorine atom would make the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution. The hydroxy groups can undergo reactions typical of phenols, such as etherification and esterification. The methyl group could potentially undergo oxidation or halogenation under specific conditions. Detailed mechanistic studies would involve computational modeling and experimental approaches to map reaction pathways and identify transition states.

Kinetic and Thermodynamic Studies of Reactions

Quantitative analysis of the reactions involving 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine would require kinetic and thermodynamic studies. This would involve measuring reaction rates under various conditions (temperature, concentration, solvent) to determine rate laws and activation parameters (activation energy, enthalpy, and entropy of activation). Thermodynamic studies would focus on determining the equilibrium constants and the changes in Gibbs free energy, enthalpy, and entropy for its reactions. This data would provide a comprehensive understanding of the feasibility and spontaneity of its chemical transformations.

Role As a Synthetic Building Block and Precursor in Organic Chemistry Research

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The highly functionalized nature of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine makes it a promising starting material for the synthesis of complex heterocyclic scaffolds. The pyridine (B92270) ring itself is a common core in many biologically active molecules. The existing substituents offer multiple points for modification and cyclization reactions.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various carbon, nitrogen, oxygen, or sulfur nucleophiles. This reaction can be a key step in building fused ring systems. For instance, reaction with a bifunctional nucleophile could lead to the formation of a second heterocyclic ring fused to the pyridine core.

The two hydroxyl groups at the 2- and 4-positions can be alkylated, acylated, or used as directing groups in further electrophilic aromatic substitutions. They can also participate in condensation reactions to form ethers or esters, which can be part of a larger, more complex scaffold. Intramolecular reactions involving one of the hydroxyl groups and another substituent could lead to the formation of novel bicyclic or tricyclic systems.

The nitro group at the 3-position is a strong electron-withdrawing group, which activates the ring for certain reactions and can also be reduced to an amino group. This amino group can then be used in a variety of subsequent transformations, such as diazotization followed by substitution, or condensation reactions to form new heterocyclic rings like pyrazoles or imidazoles.

Table 1: Potential Reactions for Heterocyclic Scaffold Synthesis

| Functional Group | Potential Reaction Type | Resulting Scaffold |

| 6-Chloro | Nucleophilic Aromatic Substitution | Fused Pyridines |

| 2,4-Dihydroxy | Etherification/Esterification | Polycyclic Ethers/Esters |

| 3-Nitro (after reduction) | Condensation with 1,3-dicarbonyls | Pyridopyrimidines |

| 3-Nitro (after reduction) | Diazotization and cyclization | Pyridotriazines |

Applications in Natural Product Synthesis Research

While no specific examples of the use of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine in natural product synthesis have been documented, its polysubstituted pyridine structure is reminiscent of motifs found in various alkaloids and other biologically active natural products. Synthetic chemists could theoretically employ this compound as a key intermediate in the total synthesis of such molecules.

The strategic manipulation of its functional groups would be crucial. For example, the nitro group could be reduced to an amine, which is a common functional handle in alkaloid synthesis. The chloro and hydroxyl groups provide opportunities for forming key carbon-carbon or carbon-heteroatom bonds required to construct the carbon skeleton of a target natural product. The methyl group at the 5-position provides a specific point of substitution that could be essential for matching the structure of a particular natural product.

Development of Novel Reagents and Catalysts based on the Compound

The structure of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine also lends itself to the development of novel reagents and catalysts. The pyridine nitrogen and the two hydroxyl groups could act as coordination sites for metal ions, making it a potential ligand for catalysis.

By modifying the substituents, the electronic and steric properties of the ligand could be fine-tuned to optimize its performance in a specific catalytic reaction. For example, attaching a phosphine group via substitution of the chloro atom could create a bidentate or tridentate ligand suitable for transition metal catalysis in cross-coupling reactions. The inherent chirality of certain derivatives, if synthesized enantioselectively, could also be exploited in asymmetric catalysis.

Contribution to Combinatorial Chemistry Libraries (synthetic generation, not screening results)

Combinatorial chemistry relies on the ability to generate large libraries of diverse compounds from a common scaffold. 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine is an excellent candidate for such a scaffold due to its multiple points of diversification.

A combinatorial library could be generated by reacting the chloro group with a set of different amines, the hydroxyl groups with a set of different acylating agents, and reducing the nitro group followed by reaction with a set of different aldehydes. This would rapidly produce a large number of structurally related but distinct molecules, which could then be screened for biological activity.

Table 2: Example of a Combinatorial Library Synthesis Strategy

| Position | Reaction | Building Block Set |

| 6 | Nucleophilic substitution | 100 different amines |

| 2,4 | Acylation | 50 different acid chlorides |

| 3 (post-reduction) | Reductive amination | 20 different aldehydes |

This strategy could theoretically generate 100 x 50 x 20 = 100,000 unique compounds.

Precursor in Materials Science Research (focused on synthetic methods, not material properties)

In materials science, highly functionalized aromatic compounds can serve as precursors for the synthesis of novel polymers, dyes, or electronic materials. The reactivity of 6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine could be harnessed to incorporate it into larger molecular architectures.

For example, the dihydroxy functionality could be used to synthesize polyesters or polyethers. The chloro and nitro groups could be modified to introduce polymerizable groups, such as vinyl or acetylene (B1199291) moieties. The resulting polymers could have interesting properties due to the presence of the electron-deficient and polar pyridine ring in the polymer backbone. Furthermore, the compound could be used as a precursor for the synthesis of functional dyes, with the nitro and hydroxyl groups acting as auxochromes to modify the color and solubility of the dye molecule.

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodologies and Chemical Transformations

Future research would likely focus on developing novel and efficient synthetic routes to afford "6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine." Innovations could include the exploration of greener solvents, catalysts that offer higher yields and selectivity, and the development of one-pot synthesis methods to improve process efficiency. Investigating its reactivity in various chemical transformations would also be a key area, potentially uncovering new pathways to create complex molecular architectures based on the pyridine (B92270) scaffold.

Advanced Computational Modeling for Predictive Chemistry

In the absence of experimental data, advanced computational modeling would be an invaluable tool. Density functional theory (DFT) and other quantum chemical methods could predict the molecule's electronic structure, spectroscopic properties (such as NMR and IR spectra), and reactivity. Molecular dynamics simulations could provide insights into its intermolecular interactions and behavior in different solvent environments. These predictive models would be crucial for guiding future experimental work.

Exploration of Novel Mechanistic Hypotheses

Once synthetic routes are established, research could delve into the mechanisms of its formation and subsequent reactions. Isotopic labeling studies, kinetic analysis, and computational modeling could be employed to elucidate reaction pathways. Understanding these mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) could accelerate the discovery and development of derivatives of "6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine." AI algorithms could be trained on existing data from related pyridine compounds to predict the properties and potential biological activities of new analogues. ML models could also be used to optimize synthetic routes and predict reaction outcomes, thereby streamlining the research and development process.

Interdisciplinary Research Synergies in Pyridine Chemistry

The unique substitution pattern of "6-Chloro-2,4-dihydroxy-5-methyl-3-nitropyridine" suggests potential for interdisciplinary applications. Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists could uncover novel applications. For instance, its properties could be explored in the context of materials science for the development of new functional materials, or in medicinal chemistry as a scaffold for designing new therapeutic agents. Such synergistic efforts are essential for fully realizing the potential of novel chemical entities.

Q & A

Q. How to design a stability study for long-term storage of this compound?

- Methodological Answer : Store samples under controlled conditions (25°C/60% RH, 40°C/75% RH) in amber vials. Analyze degradation via accelerated stability testing (40°C for 6 months) using UPLC-PDA. Identify photodegradation products by exposing to UV light (254 nm) and comparing with dark controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.